6-Hydroxypicolinic acid is an aromatic carboxylic acid and a member of pyridines.
6-Hydroxypicolinic acid
CAS No.: 19621-92-2
Cat. No.: VC20741235
Molecular Formula: C6H5NO3
Molecular Weight: 139.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19621-92-2 |
---|---|
Molecular Formula | C6H5NO3 |
Molecular Weight | 139.11 g/mol |
IUPAC Name | 6-oxo-1H-pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H5NO3/c8-5-3-1-2-4(7-5)6(9)10/h1-3H,(H,7,8)(H,9,10) |
Standard InChI Key | VRCWSYYXUCKEED-UHFFFAOYSA-N |
SMILES | C1=CC(=O)NC(=C1)C(=O)O |
Canonical SMILES | C1=CC(=O)NC(=C1)C(=O)O |
Physical and Chemical Properties
6-Hydroxypicolinic acid (C₆H₅NO₃) is a heterocyclic carboxylic acid characterized by a pyridine ring substituted with a hydroxyl group at position 6 and a carboxylic acid group at position 2. With a molecular weight of 139.11 g/mol, this compound presents as a yellow to brown crystalline powder . It demonstrates moderate solubility in water and greater solubility in alcohols and ether solvents, which is consistent with its polar functional groups . Chemically, it behaves as a weak acid capable of reacting with alkali compounds to form the corresponding salts, a property exploited in various applications .
The physical properties of 6-hydroxypicolinic acid reveal its thermal stability and handling characteristics. It has a high melting point of approximately 270°C with decomposition occurring at this temperature . The compound's predicted boiling point is considerably higher at 436.0±45.0°C, though this value is rarely relevant due to decomposition at lower temperatures . Its predicted density of 1.451±0.06 g/cm³ is typical for organic compounds of this class .
Key Physical and Chemical Parameters
The following table summarizes the essential physical and chemical properties of 6-hydroxypicolinic acid:
Property | Value |
---|---|
Molecular Formula | C₆H₅NO₃ |
Molecular Weight | 139.11 g/mol |
Density | 1.451±0.06 g/cm³ (Predicted) |
Melting Point | 270°C (dec.) |
Boiling Point | 436.0±45.0°C (Predicted) |
Flash Point | 217.5°C |
Vapor Pressure | 8.03E-09 mmHg at 25°C |
pKa | 3.29±0.20 (Predicted) |
Appearance | Yellow to brown powder |
Solubility | Soluble in water, alcohols, and ether solvents |
Chemical Character | Weak acid |
Nomenclature and Identification
6-Hydroxypicolinic acid is known by multiple synonyms in the scientific literature, reflecting its structural features and chemical relationships. The compound is systematically identified as 6-hydroxy-2-pyridinecarboxylic acid, emphasizing its core pyridine structure with specific functional group substitutions . The compound is registered with CAS number 19621-92-2 and EINECS number 417-690-8, providing standard identification for regulatory and research purposes .
In biochemical contexts, particularly in bacterial metabolism studies, the compound is sometimes abbreviated as 6HPA, though the full chemical name is preferred in formal scientific communication . From a structural perspective, 6-hydroxypicolinic acid exhibits tautomerism, which explains some of its alternative names such as 6-oxo-1,6-dihydropyridine-2-carboxylic acid that describe its alternative resonance structures .
Chemical Identifiers and Synonyms
Identifier Type | Value |
---|---|
CAS Number | 19621-92-2 |
EINECS | 417-690-8 |
MDL Number | MFCD00192220 |
InChI | InChI=1/C6H5NO3/c8-5-3-1-2-4(7-5)6(9)10/h1-3H,(H,7,8)(H,9,10)/p-1 |
InChIKey | VRCWSYYXUCKEED-UHFFFAOYSA-N |
Common Synonyms | 6-Hydroxy-2-pyridinecarboxylic acid, 6-Hydroxypyridine-2-carboxylic acid, 6-Carboxy-2-hydroxy-pyridine, 2-Carboxy-1,6-dihydro-6-oxopyridine |
Biochemical Role in Microbial Metabolism
6-Hydroxypicolinic acid plays a crucial role as an intermediate in bacterial picolinic acid degradation pathways. Picolinic acid, a common metabolite of L-tryptophan and various aromatic compounds, is initially 6-hydroxylated to form 6-hydroxypicolinic acid in the first step of this catabolic pathway . This conversion is catalyzed by specific bacterial enzymes identified as picolinic acid dehydrogenases (PicA) .
In the degradation pathway elucidated in bacteria such as Alcaligenes faecalis JQ135, 6-hydroxypicolinic acid undergoes further transformation through 3-hydroxylation by PicB, a four-component monooxygenase, resulting in the formation of 3,6-dihydroxypicolinic acid (3,6DHPA) . This intermediate is subsequently decarboxylated by the enzyme PicC to form 2,5-dihydroxypyridine (2,5DHP), continuing the breakdown pathway of these pyridine derivatives .
The identification of these metabolic steps has significant implications for understanding microbial detoxification mechanisms of environmental pyridine compounds. The pic gene cluster (picRCEDFB4B3B2B1A1A2A3) responsible for this degradation pathway has been found to be widely distributed among Alpha-, Beta-, and Gammaproteobacteria, suggesting the evolutionary importance of this metabolic capability .
Enzymatic Activity in 6-Hydroxypicolinic Acid Metabolism
Research on 3,6-dihydroxypicolinic acid decarboxylase (PicC), the enzyme that processes the product of 6-hydroxypicolinic acid hydroxylation, has revealed important insights into the biochemistry of this pathway. PicC has been characterized as a Zn²⁺-dependent nonoxidative decarboxylase that specifically catalyzes the irreversible decarboxylation of 3,6DHPA to form 2,5DHP . The enzyme demonstrates a Km value of 13.44 μM and a kcat of 4.77 s⁻¹ toward 3,6DHPA, indicating high specificity and efficiency in this conversion .
Metal ion studies with this enzyme showed that while it retains activity in the presence of several divalent cations (Ca²⁺, Cd²⁺, Co²⁺, Mg²⁺, Mn²⁺, Zn²⁺), it is strongly inhibited by Ag⁺, Co²⁺, and Hg²⁺ ions . Additionally, the decarboxylase is significantly inhibited by diethylpyrocarbonate (DEPC), a histidine residue modifier, suggesting the importance of histidine residues in its catalytic mechanism .
Effect of Metal Ions and Inhibitors on PicC Activity
The following table presents the effects of various metal ions and inhibitors on the activity of 3,6-dihydroxypicolinic acid decarboxylase (PicC), the enzyme that processes the downstream metabolite of 6-hydroxypicolinic acid:
Ion or inhibitor | Relative activity (%) |
---|---|
Control (Blank) | 100 |
CaCl₂ | 90.68 ± 1.49 |
CoCl₂ | 84.47 ± 2.21 |
FeCl₃ | 97.59 ± 1.44 |
MgSO₄ | 87.59 ± 1.95 |
ZnSO₄ | 97.11 ± 1.84 |
EDTA | 60.94 ± 1.64 |
PMSF | 97.27 ± 0.32 |
AgNO₃ | 4.63 ± 0.53 |
CdCl₂ | 99.98 ± 2.43 |
CuCl₂ | 23.89 ± 0.67 |
HgCl₂ | 2.36 ± 0.40 |
MnSO₄ | 91.30 ± 1.13 |
DEPC | 4.05 ± 0.19 |
8-HQSA | 55.21 ± 0.91 |
Sodium iodoacetate | 81.68 ± 0.99 |
Applications in Coordination Chemistry
6-Hydroxypicolinic acid has gained attention in organometallic chemistry for its ability to function as a cooperating ligand in metal-mediated reactions. Recent research has particularly focused on its role in palladium-mediated C-H activation processes, where it demonstrates significant utility . When deprotonated, 6-hydroxypicolinic acid acts as a chelating ligand, binding to metal centers through both its nitrogen atom and carboxylate oxygen .
In comparative studies with pyridyl-amide ligands, 6-hydroxypicolinic acid has demonstrated superior performance as a cooperating ligand in the C-H activation of arenes . This capability stems from its pyridone moiety, which can assist in C-H cleavage processes similarly to successful bipyridone ligands . The experimental verification of this functionality involved the synthesis of palladium complexes such as (NBu₄)[Pd(κ²-O,N-pic-6-O)(C₆F₅)py], which upon decomposition in the presence of arenes (pyridine, toluene, or ethyl benzoate) facilitated C-H activation and subsequent C₆F₅-arene coupling .
Importantly, this cooperating ability appears to be position-specific, as the isomeric complex with 4-hydroxypicolinic acid, where the hydroxyl group is positioned away from the metal center, failed to facilitate C-H activation . This observation confirms the direct involvement of the pyridone oxygen in the C-H cleavage mechanism, providing valuable insights for ligand design in catalytic applications .
Safety Parameter | Classification/Recommendation |
---|---|
Hazard Symbols | Xi - Irritant |
Risk Codes | 36/37/38 - Irritating to eyes, respiratory system and skin |
Safety Recommendations | S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing |
WGK Germany | 3 (High hazard to waters) |
Storage Condition | Inert atmosphere, Room Temperature |
HS Code | 29333990 |
Hazard Class | IRRITANT |
Recent Research Developments
Recent investigations have expanded our understanding of 6-hydroxypicolinic acid's potential applications beyond its established roles. In 2024, studies assessing its cooperating ability in palladium-mediated C-H activation demonstrated its effectiveness compared to other ligand systems . The isolated complexes [Pd(κ²-ligand)(C₆F₅)py]ˣ⁻ (where x=1, 0; ligand=6-oxidopicolinate) were shown to facilitate the C-H activation of arenes, leading to C₆F₅-arene coupling products .
DFT calculations on pyridine activation with these complexes have provided further insights into the reaction mechanisms, corroborating the experimental findings regarding 6-hydroxypicolinic acid's effectiveness . The commercial availability and straightforward synthetic accessibility of 6-hydroxypicolinic acid make it particularly attractive for practical applications in catalysis and synthetic chemistry .
In parallel with these chemical applications, microbiological research has continued to elucidate the role of 6-hydroxypicolinic acid in bacterial metabolic pathways. The identification of the pic gene cluster responsible for picolinic acid degradation has provided molecular-level insights into how this compound is processed in various bacterial species . These findings contribute to our understanding of microbial detoxification mechanisms for environmentally prevalent pyridine derivatives.
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